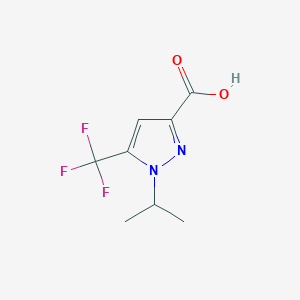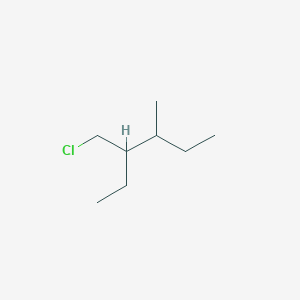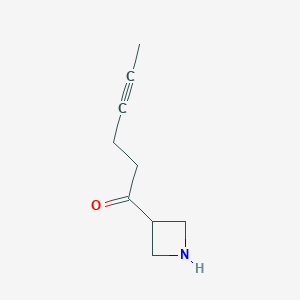
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring substituted with an amino group and a methylthiophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiophen-3-ylamine with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the triazine ring.
Applications De Recherche Scientifique
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as an antimicrobial, anticancer, or anti-inflammatory agent is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-(4-methylphenyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(4-methylthio)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(4-methylsulfonyl)-2,5-dihydro-1,3,5-triazin-2-one
Uniqueness
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the methylthiophenyl group, which can impart distinct electronic and steric properties
Propriétés
Formule moléculaire |
C8H8N4OS |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
4-amino-6-(4-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-14-3-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
Clé InChI |
ZXHMYVJONYNNJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1C2=NC(=NC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)
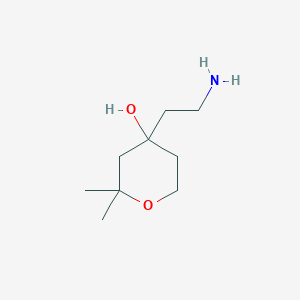
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)

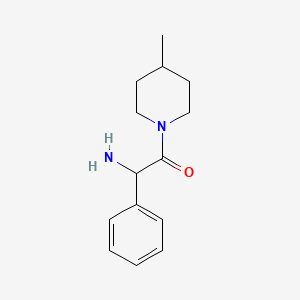
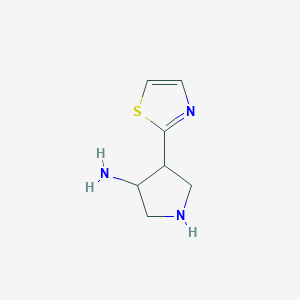
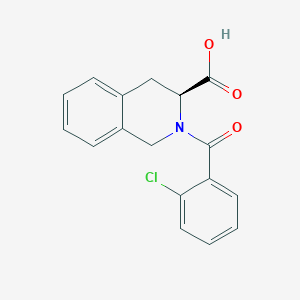
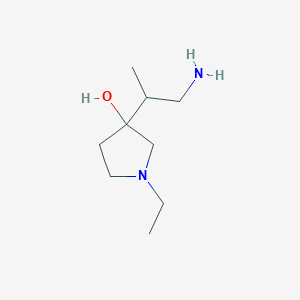
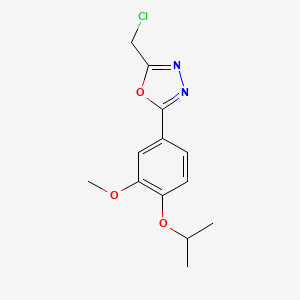
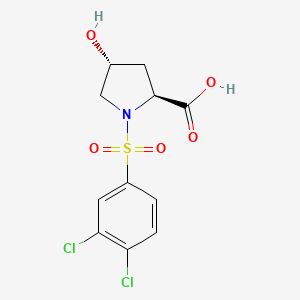
![3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13170064.png)
